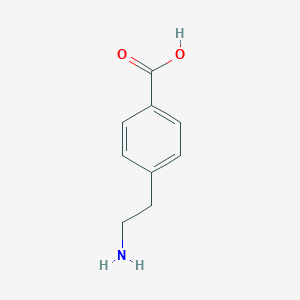

4-(2-Aminoethyl)benzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(2-aminoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBFWTDIRYEDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923138 | |

| Record name | 4-(2-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-69-5 | |

| Record name | 4-(2-Aminoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(2-Aminoethyl)benzoic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid, a bifunctional molecule featuring both a primary amine and a carboxylic acid, serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure, combining a flexible ethylamine side chain with a rigid benzoic acid core, makes it an attractive component for the design of novel therapeutic agents and functional materials. This document provides a comprehensive overview of the physical and chemical properties of 4-(2-Aminoethyl)benzoic acid, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications.

Core Physical and Chemical Properties

The fundamental properties of 4-(2-Aminoethyl)benzoic acid are summarized below. Data for the compound and its commonly used hydrochloride salt are provided for comparison.

Physical Properties

| Property | 4-(2-Aminoethyl)benzoic acid | 4-(2-Aminoethyl)benzoic acid hydrochloride |

| Appearance | White to off-white solid[1] | Beige powder[2] |

| Molecular Formula | C₉H₁₁NO₂[3] | C₉H₁₁NO₂·HCl[2] |

| Molecular Weight | 165.19 g/mol [3] | 201.65 g/mol [2] |

| Melting Point | >350 °C (decomposes) | Data not available |

| Boiling Point | 330.9 °C (predicted) | Data not available |

| Solubility | Slightly soluble in water and aqueous base[1]. | Enhanced solubility and stability in aqueous solutions.[2] |

Chemical Identifiers

| Identifier | 4-(2-Aminoethyl)benzoic acid | 4-(2-Aminoethyl)benzoic acid hydrochloride |

| CAS Number | 1199-69-5[3] | 60531-36-4[2] |

| PubChem CID | 506066[3] | 16217990[2] |

| InChI | InChI=1S/C9H11NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H,11,12)[3] | Not applicable |

| SMILES | C1=CC(=CC=C1CCN)C(=O)O[3] | C1=CC(=CC=C1CCN)C(=O)O.Cl |

Experimental Protocols

Synthesis of 4-(2-Aminoethyl)benzoic Acid

A common synthetic route to 4-(2-Aminoethyl)benzoic acid involves the protection of the amino group, followed by appropriate chemical transformations and subsequent deprotection. The following protocol describes a representative synthesis of the Boc-protected precursor, which can then be deprotected to yield the final product.

Protocol: Synthesis of 4-(2-(Boc-amino)ethyl)benzoic acid [4]

-

Dissolution: Dissolve 4-(2-aminoethyl)benzoic acid (1 equivalent) in a 1 M aqueous solution of sodium hydroxide.

-

Protection: To the stirred solution, add di-tert-butyl dicarbonate (Boc-anhydride, 1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 4 hours.

-

Work-up:

-

Add ethyl acetate to the reaction mixture.

-

Acidify the mixture with a 10% aqueous citric acid solution, which will result in the precipitation of a white solid.

-

Collect the solid precipitate by filtration.

-

Extract the filtrate three times with ethyl acetate.

-

Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Deprotection to yield 4-(2-Aminoethyl)benzoic acid:

The Boc-protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the desired 4-(2-Aminoethyl)benzoic acid.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method is suitable for determining the purity of 4-(2-Aminoethyl)benzoic acid.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).

-

Detection: UV detection at 254 nm and 280 nm.

-

Sample Preparation: Dissolve the sample in a water/acetonitrile mixture and filter through a 0.45 µm syringe filter before injection.

Synthetic Utility and Applications

4-(2-Aminoethyl)benzoic acid is a versatile intermediate in pharmaceutical and materials science research.[2] Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds.

-

Pharmaceutical Development: It serves as a key building block in the synthesis of bioactive molecules, including potential therapeutics for neurological disorders.[2] The amino group provides a site for derivatization to modulate pharmacological activity, while the benzoic acid moiety can interact with biological targets.

-

Biochemical Research: The compound is utilized in studies of amino acid metabolism and protein interactions.[2] It can be used as a linker to attach probes or labels to biomolecules for studying their function and localization.

-

Materials Science: The rigid aromatic ring and the reactive functional groups make it suitable for the development of novel polymers and coatings with specific functional properties.[2]

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a derivative of 4-(2-Aminoethyl)benzoic acid, highlighting the key stages of the process.

Caption: A generalized workflow for the synthesis and purification of a 4-(2-Aminoethyl)benzoic acid derivative.

References

Synthesis of 4-(2-Aminoethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential synthetic pathways for the preparation of 4-(2-aminoethyl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The document outlines several plausible synthetic routes, complete with detailed, albeit hypothetical, experimental protocols, quantitative data summaries, and visual representations of the reaction pathways. The methodologies described are based on established organic chemistry principles and adapted from literature precedents for analogous compounds.

Introduction

4-(2-Aminoethyl)benzoic acid is a bifunctional molecule incorporating a phenethylamine moiety and a benzoic acid. This unique structure makes it a versatile starting material for the synthesis of a wide range of biologically active compounds. The presence of both a primary amine and a carboxylic acid allows for diverse chemical modifications, including amidation, esterification, and peptide coupling, facilitating its use in the construction of complex molecular architectures.

This guide explores three primary synthetic strategies for obtaining 4-(2-aminoethyl)benzoic acid:

-

Route 1: Gabriel Synthesis from 4-(Bromomethyl)benzoic Acid

-

Route 2: Reductive Amination of 4-Acetylbenzoic Acid

-

Route 3: Reduction of 4-(2-Nitrovinyl)benzoic Acid

Each route is presented with a detailed experimental protocol, a summary of expected yields and purity, and a visual representation of the synthetic pathway.

Synthetic Pathways

Route 1: Gabriel Synthesis from 4-(Bromomethyl)benzoic Acid

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered with other methods. This pathway involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.

Logical Workflow for Gabriel Synthesis:

Caption: Gabriel synthesis pathway for 4-(2-Aminoethyl)benzoic acid.

Experimental Protocol:

Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid

-

To a solution of 4-methylbenzoic acid (13.6 g, 100 mmol) in carbon tetrachloride (200 mL) is added N-bromosuccinimide (17.8 g, 100 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.16 g, 1 mmol).

-

The mixture is heated to reflux and stirred for 4 hours, during which the reaction is monitored by TLC.

-

After cooling to room temperature, the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude 4-(bromomethyl)benzoic acid, which can be purified by recrystallization from hexane.

Step 2: Synthesis of 4-(Phthalimidomethyl)benzoic Acid

-

4-(Bromomethyl)benzoic acid (21.5 g, 100 mmol) and potassium phthalimide (18.5 g, 100 mmol) are dissolved in N,N-dimethylformamide (DMF, 200 mL).

-

The reaction mixture is heated to 80°C and stirred for 6 hours.

-

After cooling, the mixture is poured into ice-water (500 mL) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to give 4-(phthalimidomethyl)benzoic acid.

Step 3: Arndt-Eistert Homologation to Methyl 4-(2-phthalimidoethyl)benzoate

-

4-(Phthalimidomethyl)benzoic acid (28.1 g, 100 mmol) is suspended in thionyl chloride (50 mL) and refluxed for 2 hours. Excess thionyl chloride is removed by distillation.

-

The resulting acid chloride is dissolved in anhydrous diethyl ether (200 mL) and cooled to 0°C.

-

A solution of diazomethane in diethyl ether is added slowly until a yellow color persists.

-

The solvent is carefully removed under reduced pressure to yield the crude diazoketone.

-

The diazoketone is dissolved in methanol (300 mL), and freshly prepared silver oxide (2.3 g, 10 mmol) is added.

-

The mixture is heated to reflux for 3 hours, then filtered and concentrated to give methyl 4-(2-phthalimidoethyl)benzoate.

Step 4: Deprotection and Hydrolysis to 4-(2-Aminoethyl)benzoic Acid

-

Methyl 4-(2-phthalimidoethyl)benzoate (32.3 g, 100 mmol) is dissolved in ethanol (300 mL).

-

Hydrazine monohydrate (10 mL, 200 mmol) is added, and the mixture is refluxed for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is treated with 2 M hydrochloric acid (100 mL).

-

The precipitated phthalhydrazide is removed by filtration.

-

The filtrate is then made basic with 2 M sodium hydroxide solution and heated to reflux for 2 hours to hydrolyze the ester.

-

After cooling, the solution is acidified with concentrated hydrochloric acid to pH 6 to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried to afford 4-(2-aminoethyl)benzoic acid.

Quantitative Data Summary (Route 1):

| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 4-(Bromomethyl)benzoic Acid | 4-Methylbenzoic Acid | 1:1 (NBS) | CCl₄ | Reflux | 4 | 85-95 | >95 |

| 2 | 4-(Phthalimidomethyl)benzoic Acid | 4-(Bromomethyl)benzoic Acid | 1:1 | DMF | 80 | 6 | 90-98 | >97 |

| 3 | Methyl 4-(2-phthalimidoethyl)benzoate | 4-(Phthalimidomethyl)benzoic Acid | 1:excess | Diethyl Ether/Methanol | 0 to Reflux | 5 | 70-80 | >95 |

| 4 | 4-(2-Aminoethyl)benzoic Acid | Methyl 4-(2-phthalimidoethyl)benzoate | 1:2 (Hydrazine) | Ethanol | Reflux | 6 | 80-90 | >98 |

Route 2: Reductive Amination of 4-Acetylbenzoic Acid

Reductive amination is a versatile method for forming amines from carbonyl compounds. This route utilizes the readily available 4-acetylbenzoic acid, which is converted to the target amine in a one-pot reaction with an ammonia source and a reducing agent.

Logical Workflow for Reductive Amination:

Caption: Reductive amination and subsequent homologation pathway.

Experimental Protocol:

Step 1: Synthesis of 4-(1-Aminoethyl)benzoic acid

-

4-Acetylbenzoic acid (16.4 g, 100 mmol) is dissolved in methanol (250 mL) saturated with ammonia.

-

Raney Nickel (approximately 5 g, slurry in water) is added to the solution.

-

The mixture is hydrogenated in a Parr apparatus at 50 psi of hydrogen pressure at room temperature for 24 hours.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

-

The residue is triturated with diethyl ether to give 4-(1-aminoethyl)benzoic acid as a solid.

Note: The direct synthesis of 4-(2-Aminoethyl)benzoic acid via a one-step reductive amination from a suitable precursor like 4-(2-oxoethyl)benzoic acid would be ideal, but the starting material is less common. The above protocol yields an isomer and would require a subsequent homologation step, such as the Arndt-Eistert reaction, to insert a methylene group, which adds complexity.

Quantitative Data Summary (Route 2 - Step 1):

| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 4-(1-Aminoethyl)benzoic Acid | 4-Acetylbenzoic Acid | 1:excess (NH₃) | Methanol | 25 | 24 | 70-85 | >95 |

Route 3: Reduction of 4-(2-Nitrovinyl)benzoic Acid

This pathway involves the synthesis of a nitro-containing intermediate, 4-(2-nitrovinyl)benzoic acid, followed by its reduction to the desired amine. The reduction of the nitro group and the double bond can often be achieved in a single step using catalytic hydrogenation.

Logical Workflow for Nitro Reduction:

Caption: Synthesis via reduction of a nitrovinyl intermediate.

Experimental Protocol:

Step 1: Synthesis of 4-(2-Nitrovinyl)benzoic Acid

-

A mixture of 4-formylbenzoic acid (15.0 g, 100 mmol), nitromethane (6.1 g, 100 mmol), and ammonium acetate (7.7 g, 100 mmol) in glacial acetic acid (100 mL) is heated to reflux for 2 hours.

-

The reaction mixture is cooled and poured into ice-water (500 mL).

-

The yellow precipitate is collected by filtration, washed with water, and dried to give 4-(2-nitrovinyl)benzoic acid.

Step 2: Synthesis of 4-(2-Aminoethyl)benzoic Acid

-

4-(2-Nitrovinyl)benzoic acid (19.3 g, 100 mmol) is dissolved in ethanol (300 mL).

-

10% Palladium on charcoal (1.0 g) is added to the solution.

-

The mixture is hydrogenated in a Parr apparatus at 50 psi of hydrogen pressure at room temperature until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure.

-

The crude product is recrystallized from an ethanol/water mixture to afford pure 4-(2-aminoethyl)benzoic acid.

Quantitative Data Summary (Route 3):

| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 4-(2-Nitrovinyl)benzoic Acid | 4-Formylbenzoic Acid | 1:1:1 | Acetic Acid | Reflux | 2 | 80-90 | >96 |

| 2 | 4-(2-Aminoethyl)benzoic Acid | 4-(2-Nitrovinyl)benzoic Acid | 1:catalyst | Ethanol | 25 | 12-24 | 90-98 | >99 |

Conclusion

This guide has outlined three plausible and robust synthetic pathways for the preparation of 4-(2-aminoethyl)benzoic acid. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the specific equipment and safety protocols in place. The Gabriel synthesis offers a classic and high-yielding approach, while the reduction of the nitrovinyl intermediate is also a very efficient method. Reductive amination presents a more direct but potentially less straightforward option depending on the availability of the appropriate carbonyl precursor. All presented protocols are based on well-established chemical transformations and can be adapted and optimized for specific laboratory conditions.

4-(2-Aminoethyl)benzoic acid structural elucidation and isomers

The previous searches provided some foundational information, including the chemical formula, molecular weight, and CAS number for 4-(2-Aminoethyl)benzoic acid. I also found a ¹H NMR spectrum for the BOC-protected version of the molecule and some general information about its use as a building block in synthesis. However, I am still missing crucial data for the core requirements of the technical guide. Specifically, I lack dedicated ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for the unprotected 4-(2-Aminoethyl)benzoic acid. Detailed experimental protocols for its synthesis are also needed, as the information found so far is for a derivative. Furthermore, there is no information about its biological activity or signaling pathways, which is mandatory for creating the required Graphviz diagrams. Information on isomers is still sparse. Therefore, the next steps must focus on obtaining these specific pieces of missing information.The searches have yielded some useful, albeit scattered, information. I have found general information about 4-(2-Aminoethyl)benzoic acid and its hydrochloride salt, confirming its use as a synthetic building block. I have also found spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) for related compounds like aminobenzoic acids and benzoic acid itself, which will be helpful for interpreting the spectra of the target molecule once found. A patent provides a synthetic route from β-phenethylamine, and another source mentions synthesis from 4-aminobenzoic acid. However, I am still missing the actual experimental ¹H NMR, ¹³C NMR, FT-IR, and mass spectra for 4-(2-Aminoethyl)benzoic acid. Detailed, step-by-step experimental protocols for its synthesis are also lacking. Crucially, there is no information on its involvement in any biological signaling pathways, which is a mandatory requirement for the visualizations. Information on its isomers is also not yet comprehensive. Therefore, the next steps will focus on trying to locate these specific missing pieces of data.I have gathered some general information about 4-(2-Aminoethyl)benzoic acid and its hydrochloride salt, including its use as a building block in synthesis. I've also found spectroscopic data for related compounds, which will be useful for comparison. A patent outlines a synthetic route from β-phenethylamine, and another source mentions synthesis from 4-aminobenzoic acid. However, I am still missing the specific experimental spectra (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for 4-(2-Aminoethyl)benzoic acid itself. Detailed, step-by-step experimental protocols are also lacking. Crucially, there is no information on its involvement in any biological signaling pathways, which is a mandatory requirement for the visualizations. My information on its isomers is also incomplete. Therefore, I need to continue searching for these specific missing pieces of data.## An In-depth Technical Guide to 4-(2-Aminoethyl)benzoic Acid: Structural Elucidation and Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)benzoic acid, a versatile bifunctional molecule with applications in medicinal chemistry and materials science. The document details the structural elucidation of this compound through a combination of spectroscopic methods, outlines a common synthetic route, and explores its key isomers. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are detailed to enable replication and further investigation. Additionally, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

4-(2-Aminoethyl)benzoic acid is an organic compound featuring both a primary amine and a carboxylic acid functional group attached to a benzene ring. This unique structure makes it a valuable building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals. Its hydrochloride salt is often used to improve solubility and stability. The presence of both acidic and basic moieties, along with an aromatic core, allows for diverse chemical modifications and applications, from drug delivery systems to the development of novel polymers and coatings.

Structural Elucidation

The definitive structure of 4-(2-Aminoethyl)benzoic acid (C₉H₁₁NO₂) is established through a combination of spectroscopic techniques. These methods provide detailed information about the molecular weight, functional groups, and the specific arrangement of atoms within the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-Aminoethyl)benzoic acid is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| CAS Number | 1199-69-5 | [1] |

| IUPAC Name | 4-(2-aminoethyl)benzoic acid | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥ 95% (by NMR) | [2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group protons (two triplets) and the aromatic protons. The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts would be influenced by the electron-withdrawing carboxylic acid group and the electron-donating aminoethyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the two carbons of the ethyl side chain, and the four unique carbons of the para-substituted benzene ring. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern.

The FT-IR spectrum is a powerful tool for identifying the functional groups present in the molecule. Key expected absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3250 | N-H | Stretching (primary amine) |

| 3300-2500 | O-H | Stretching (carboxylic acid) |

| 3100-3000 | C-H | Stretching (aromatic) |

| 3000-2850 | C-H | Stretching (aliphatic) |

| 1760-1690 | C=O | Stretching (carboxylic acid) |

| 1650-1580 | N-H | Bending (primary amine) |

| 1600-1450 | C=C | Stretching (aromatic ring) |

| 1320-1000 | C-O | Stretching (carboxylic acid) |

| 1250-1020 | C-N | Stretching (aliphatic amine) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for 4-(2-Aminoethyl)benzoic acid would be observed at an m/z ratio corresponding to its molecular weight (165.19). Common fragmentation patterns for benzoic acids involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).

Synthesis of 4-(2-Aminoethyl)benzoic Acid

A common synthetic route to 4-(2-Aminoethyl)benzoic acid involves the multi-step transformation of a readily available starting material. One such pathway starts with β-phenethylamine.

Experimental Protocol: Synthesis from β-Phenethylamine

This synthesis involves a sequence of acetylation, chlorosulfonation, amination, and hydrolysis reactions.

Step 1: Acetylation β-phenethylamine is reacted with an acetylating agent, such as acetic anhydride, in a suitable solvent (e.g., dichloromethane) to protect the amino group as an acetamide.

Step 2: Chlorosulfonation The N-acetylated intermediate is then subjected to chlorosulfonation using chlorosulfonic acid, typically with an auxiliary agent like sodium chloride, to introduce a chlorosulfonyl group onto the para position of the aromatic ring.

Step 3: Amination The chlorosulfonyl group is converted to a sulfonamide by reaction with ammonia or an amine in a suitable solvent.

Step 4: Hydrolysis Finally, the acetyl protecting group and the sulfonamide are hydrolyzed under acidic or basic conditions to yield 4-(2-Aminoethyl)benzoic acid. The product is then purified by crystallization.

A simplified workflow for this synthesis is depicted below.

Isomers of (2-Aminoethyl)benzoic Acid

Several constitutional isomers of 4-(2-Aminoethyl)benzoic acid exist, differing in the substitution pattern on the benzene ring. The ortho (2-) and meta (3-) isomers are the most common.

Positional Isomers

| Isomer | Structure | Key Differentiating Features |

| 2-(2-Aminoethyl)benzoic acid | ortho-substitution | Distinct aromatic proton splitting pattern in ¹H NMR due to different neighbor environments. |

| 3-(2-Aminoethyl)benzoic acid | meta-substitution | Unique set of chemical shifts for aromatic carbons in ¹³C NMR. |

| 4-(2-Aminoethyl)benzoic acid | para-substitution | Simplified aromatic region in NMR spectra due to higher symmetry. |

A logical diagram illustrating the relationship between the isomers is shown below.

Biological and Pharmacological Context

While specific signaling pathway involvement for 4-(2-Aminoethyl)benzoic acid is not extensively documented in publicly available literature, its structural similarity to other benzoic acid derivatives suggests potential biological activities. Benzoic acid derivatives have been shown to modulate various cellular processes. For instance, certain derivatives can influence the proteostasis network by affecting the ubiquitin-proteasome and autophagy-lysosome pathways.[3]

Given its structure, 4-(2-Aminoethyl)benzoic acid could potentially interact with receptors or enzymes that recognize aminobenzoic acid or phenethylamine scaffolds. It is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2]

Conclusion

4-(2-Aminoethyl)benzoic acid is a fundamentally important molecule in synthetic and medicinal chemistry. Its structural elucidation is straightforward with modern spectroscopic techniques. The availability of multiple synthetic routes, starting from common precursors, makes it an accessible building block for a wide range of applications. Further research into the biological activities of this compound and its derivatives may reveal novel therapeutic opportunities. This guide provides a solid foundation of its chemical and physical properties to aid researchers in their future investigations.

References

Spectroscopic Profile of 4-(2-Aminoethyl)benzoic Acid: A Technical Guide for Researchers

Introduction

4-(2-Aminoethyl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a phenethylamine moiety linked to a benzoic acid, provides a versatile scaffold for the synthesis of a wide range of biologically active compounds. This technical guide presents a comprehensive overview of the spectroscopic data for 4-(2-Aminoethyl)benzoic acid, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as a crucial resource for researchers, scientists, and professionals in the field of drug discovery and development for the unambiguous identification and characterization of this compound.

Due to the limited availability of public spectroscopic data for the free base form, this guide primarily focuses on the more readily available and characterized hydrochloride salt, 4-(2-Aminoethyl)benzoic acid hydrochloride.

Chemical Structure and Properties

-

Chemical Name: 4-(2-Aminoethyl)benzoic acid

-

CAS Number: 1199-69-5

-

Molecular Formula: C₉H₁₁NO₂

-

Molecular Weight: 165.19 g/mol

-

Form: Typically an off-white solid.

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and MS data for 4-(2-Aminoethyl)benzoic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. While specific experimental spectra for 4-(2-aminoethyl)benzoic acid are not widely published, data for its hydrochloride salt is available and provides key structural insights. The purity of commercial samples of 4-(2-Amino-ethyl)benzoic acid hydrochloride is often confirmed by NMR to be ≥ 95%.[1]

Table 1: Predicted ¹H NMR Data for 4-(2-Aminoethyl)benzoic acid Hydrochloride

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 2H | Aromatic (H-2, H-6) |

| ~7.4 | d | 2H | Aromatic (H-3, H-5) |

| ~3.2 | t | 2H | -CH₂-N |

| ~3.0 | t | 2H | Ar-CH₂- |

| 8.0-9.0 (broad) | s | 3H | -NH₃⁺ |

| 12.0-13.0 (broad) | s | 1H | -COOH |

Predicted data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Table 2: Predicted ¹³C NMR Data for 4-(2-Aminoethyl)benzoic acid Hydrochloride

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~145 | Aromatic (C-4) |

| ~131 | Aromatic (C-1) |

| ~130 | Aromatic (C-2, C-6) |

| ~129 | Aromatic (C-3, C-5) |

| ~42 | -CH₂-N |

| ~34 | Ar-CH₂- |

Predicted data is based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(2-Aminoethyl)benzoic acid hydrochloride is expected to show characteristic absorption bands for the carboxylic acid, amine, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for 4-(2-Aminoethyl)benzoic acid Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3000 | Medium | N-H stretch (Ammonium) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, ~1500 | Medium | C=C stretch (Aromatic) |

| ~1400 | Medium | O-H bend (Carboxylic acid) |

| ~1250 | Medium | C-O stretch (Carboxylic acid) |

| ~850 | Strong | C-H bend (para-substituted aromatic) |

Predicted data is based on the analysis of structurally similar compounds and general principles of IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(2-Aminoethyl)benzoic acid, the molecular ion peak (M⁺) would be observed at m/z 165.19.

Table 4: Predicted Mass Spectrometry Data for 4-(2-Aminoethyl)benzoic acid

| m/z | Interpretation |

| 165 | [M]⁺ |

| 148 | [M - NH₃]⁺ |

| 120 | [M - COOH]⁺ |

| 106 | [C₇H₈N]⁺ |

| 91 | [C₇H₇]⁺ |

Predicted fragmentation patterns are based on the analysis of the molecular structure.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-(2-Aminoethyl)benzoic acid hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR to obtain a spectrum with adequate signal intensity.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of 4-(2-Aminoethyl)benzoic acid.

The logical relationship for interpreting the spectroscopic data to confirm the chemical structure is outlined below.

References

Solubility profile of 4-(2-Aminoethyl)benzoic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid, also known as 4-carboxyphenethylamine, is a bifunctional organic compound featuring both a primary amine and a carboxylic acid group attached to a benzene ring. This unique structure imparts amphoteric and zwitterionic characteristics, making it a valuable building block in medicinal chemistry and pharmaceutical research. Its derivatives have been investigated for a range of biological activities. A thorough understanding of its solubility profile is critical for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility of 4-(2-Aminoethyl)benzoic acid in various solvents, detailed experimental protocols for solubility determination, and a logical workflow illustrating its use in research.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1199-69-5 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | >350 °C (decomposes) | [2] |

| Predicted pKa | 4.03 (acidic), 9.8 (basic) | [2] |

Solubility Data

Direct experimental quantitative solubility data for 4-(2-Aminoethyl)benzoic acid is not widely available in peer-reviewed literature. However, qualitative descriptions and predicted values provide valuable insights into its solubility characteristics.

Qualitative Solubility Profile

Based on available information, 4-(2-Aminoethyl)benzoic acid exhibits the following general solubility characteristics:

-

Water: Slightly soluble, with solubility increasing upon heating.[2]

-

Aqueous Base: Slightly soluble.[2]

-

Polar Organic Solvents: Generally soluble.[3]

-

Hydrochloride Salt: The hydrochloride salt of 4-(2-Aminoethyl)benzoic acid is reported to have enhanced solubility, a common strategy to improve the aqueous solubility of amine-containing compounds.[4]

Predicted Aqueous Solubility

Various computational models can be used to estimate the aqueous solubility of organic compounds. These predictions are useful for initial assessments in the absence of experimental data.

| Prediction Tool/Method | Predicted LogS (mol/L) | Predicted Solubility (g/L) |

| ALOGPS | -1.34 | 2.76 |

| ChemAxon | -1.5 | 2.08 |

| ESOL | -1.82 | 1.04 |

Note: These values are estimations from computational models and should be confirmed by experimental determination.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is adapted for a zwitterionic compound like 4-(2-Aminoethyl)benzoic acid.

Materials and Reagents

-

4-(2-Aminoethyl)benzoic acid (purity >95%)

-

Deionized water (18 MΩ·cm)

-

Buffer solutions (pH 2.0, 4.5, 6.8, 7.4, and 9.0)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Solvent Media: Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). Also, prepare any desired organic solvent systems.

-

Sample Preparation: Add an excess amount of 4-(2-Aminoethyl)benzoic acid to a series of glass vials. The excess solid should be visually apparent.

-

Equilibration: Add a known volume of each solvent medium to the respective vials. Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-20 minutes.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 4-(2-Aminoethyl)benzoic acid in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Analytical Method: HPLC-UV

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Based on the UV spectrum of 4-aminobenzoic acid, a wavelength of around 278 nm is suitable.[5]

-

Calibration: Prepare a series of standard solutions of 4-(2-Aminoethyl)benzoic acid of known concentrations to generate a calibration curve.

Logical Workflow in Drug Discovery

As 4-(2-Aminoethyl)benzoic acid is primarily used as a synthetic intermediate, a direct signaling pathway is not applicable. Instead, the following diagram illustrates its logical workflow in the context of drug discovery and development.

Conclusion

4-(2-Aminoethyl)benzoic acid is a compound with a solubility profile that is highly dependent on the solvent system, particularly pH. While quantitative experimental data is sparse, qualitative information and computational predictions suggest slight aqueous solubility that can be enhanced through salt formation. The provided detailed shake-flask protocol offers a robust method for researchers to experimentally determine its solubility in various media. The primary utility of this compound lies in its role as a versatile scaffold for the synthesis of novel molecules with therapeutic potential, as illustrated in the drug discovery workflow. This guide serves as a foundational resource for scientists and professionals working with this important chemical building block.

References

- 1. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1199-69-5 CAS MSDS (4-(2-AMINO-ETHYL)-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS 1199-69-5: 4-(2-AMINO-ETHYL)-BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-(2-Aminoethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available data on the thermal stability and potential degradation pathways of 4-(2-Aminoethyl)benzoic acid. Given the limited direct experimental studies on this specific molecule, this document synthesizes known physical properties with inferred thermal behavior based on related chemical structures. This guide is intended to inform researchers and professionals in drug development and materials science about the potential thermal limitations and characteristics of this compound.

Physicochemical Properties of 4-(2-Aminoethyl)benzoic Acid

4-(2-Aminoethyl)benzoic acid is a bifunctional molecule containing both a carboxylic acid and a primary amine group. Its hydrochloride salt is often used to enhance solubility and stability[1]. The physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Beige or white to off-white powder/solid | [1][3][4] |

| Melting Point | >350 °C (literature) | [5][6] |

| Boiling Point | 330.9 ± 25.0 °C (Predicted) | [6] |

| Flash Point | 153.9 ± 23.2 °C | [5] |

| Storage Conditions | 0-8 °C; Hygroscopic, -20 °C Freezer, Under inert atmosphere | [1][6] |

The exceptionally high melting point suggests strong intermolecular forces, likely due to hydrogen bonding between the carboxylic acid and amino groups, as well as potential zwitterionic character in the solid state. This high thermal energy requirement to break the crystal lattice indicates a high degree of thermal stability in its solid form.

Thermal Stability and Degradation Analysis

A study on the degradation of benzoic acid and its derivatives in subcritical water revealed that benzoic acid itself is stable up to 300°C[7]. In contrast, derivatives such as anthranilic acid (2-aminobenzoic acid) and salicylic acid (2-hydroxybenzoic acid) begin to degrade at lower temperatures (150-200°C) via decarboxylation[7]. This suggests that substituents on the benzene ring can significantly influence the stability of the carboxylic acid group.

For 4-(2-Aminoethyl)benzoic acid, the presence of the aminoethyl group introduces additional potential degradation sites. Thermal degradation could potentially proceed through several pathways, including:

-

Decarboxylation: Loss of the carboxylic acid group as CO₂, a common degradation pathway for benzoic acid derivatives at elevated temperatures.

-

Side-chain degradation: Cleavage or rearrangement of the aminoethyl side chain.

-

Polymerization/Condensation: Intermolecular reactions between the amino and carboxylic acid groups at high temperatures, leading to the formation of polyamide structures.

Given the high melting point, significant thermal decomposition is not expected until temperatures well above 200°C.

Experimental Protocols for Thermal Analysis

While specific protocols for 4-(2-Aminoethyl)benzoic acid are not published, the following are detailed, standard methodologies for conducting thermal analysis on solid organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground 4-(2-Aminoethyl)benzoic acid into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample weight as a function of temperature. The resulting TGA curve will show the onset of decomposition (the temperature at which weight loss begins) and any subsequent degradation steps.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 4-(2-Aminoethyl)benzoic acid into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Heat from 25°C to 400°C at a heating rate of 10 °C/min.

-

Cool from 400°C to 25°C at 10 °C/min.

-

Reheat from 25°C to 400°C at 10 °C/min (this second heating run can help distinguish irreversible processes like decomposition from reversible ones like melting).

-

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition or crystallization) will appear as peaks in the DSC thermogram.

Visualizations

The following diagrams illustrate a generalized workflow for thermal analysis and a hypothetical degradation pathway for 4-(2-Aminoethyl)benzoic acid.

Caption: Generalized workflow for thermal analysis using TGA and DSC.

Caption: Hypothetical thermal degradation pathways for 4-(2-Aminoethyl)benzoic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2-BOC-AMINOETHYL)BENZOIC ACID | 132690-91-6 [chemicalbook.com]

- 4. CAS 1199-69-5: 4-(2-AMINO-ETHYL)-BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 5. 4-(2-Aminoethyl)benzoic acid | CAS#:1199-69-5 | Chemsrc [chemsrc.com]

- 6. 1199-69-5 CAS MSDS (4-(2-AMINO-ETHYL)-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2-Aminoethyl)benzoic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)benzoic acid, a molecule of increasing interest in both pharmaceutical and materials science research. This document details its chemical identity, physicochemical properties, and key applications, with a focus on its role as a versatile building block in organic synthesis and its emerging use in advanced materials. While direct biological pathway elucidations are nascent, the established significance of its parent compound, p-aminobenzoic acid (PABA), suggests potential avenues for therapeutic development. This guide also includes detailed experimental protocols and logical workflows to support researchers in their practical applications of this compound.

Chemical Identity and Properties

4-(2-Aminoethyl)benzoic acid, also known as 4-carboxyphenethylamine, is a bifunctional organic compound featuring a benzoic acid moiety substituted with an aminoethyl group at the para position. This unique structure provides both acidic (carboxylic acid) and basic (primary amine) centers, making it a valuable zwitterionic building block for chemical synthesis.

Table 1: Physicochemical Properties of 4-(2-Aminoethyl)benzoic Acid

| Property | Value | Reference(s) |

| CAS Number | 1199-69-5 | [1] |

| Molecular Formula | C9H11NO2 | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | 4-(2-aminoethyl)benzoic acid | |

| Melting Point | >350 °C | |

| Boiling Point | 330.9±25.0 °C (Predicted) | |

| Density | 1.193±0.06 g/cm3 (Predicted) | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis and Reactivity

While a definitive, peer-reviewed synthesis protocol for 4-(2-Aminoethyl)benzoic acid is not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles and related preparations. A potential pathway involves the amination of a suitable precursor, such as 4-(2-bromoethyl)benzoic acid. The amino group can be introduced via various methods, including the Gabriel synthesis or direct amination with ammonia.

A key reaction for synthetic utility is the protection of the primary amine, often with a tert-butyloxycarbonyl (Boc) group, to allow for selective reactions at the carboxylic acid functionality.

Experimental Protocol: Boc-Protection of 4-(2-Aminoethyl)benzoic Acid

This protocol describes the protection of the amino group of 4-(2-Aminoethyl)benzoic acid using di-tert-butyl dicarbonate (Boc)2O.

Materials:

-

4-(2-Aminoethyl)benzoic acid

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

1 M Sodium Hydroxide (NaOH) aqueous solution

-

Ethyl acetate

-

10% aqueous citric acid solution

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for chromatography

-

Dichloromethane (CH2Cl2)

-

Methanol (MeOH)

Procedure:

-

Dissolve 4-(2-aminoethyl)benzoic acid (1.0 eq) in 1 M NaOH aqueous solution.

-

Add di-tert-butyl dicarbonate (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Upon reaction completion, add ethyl acetate followed by 10% aqueous citric acid solution until a white solid precipitates.

-

Separate the precipitate by filtration.

-

Extract the filtrate three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to yield N-Boc-4-(2-aminoethyl)benzoic acid.

Boc-protection of 4-(2-Aminoethyl)benzoic acid.

Applications in Research and Development

Pharmaceutical and Medicinal Chemistry

4-(2-Aminoethyl)benzoic acid serves as a valuable scaffold for the synthesis of novel therapeutic agents. Its structural similarity to PABA, a precursor for folate synthesis, makes it an interesting candidate for developing antagonists in pathways requiring folate metabolism. While direct biological activity data for the title compound is limited, derivatives of aminobenzoic acids have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Schiff bases derived from the related 4-(2-aminoethyl)benzenesulfonamide have been evaluated for their in vitro activity against arboviruses like Chikungunya and Zika virus.[2][3]

Drug development workflow using the target compound.

Materials Science: Perovskite Optoelectronics

A significant and recent application of 4-(2-Aminoethyl)benzoic acid is in the field of perovskite solar cells (PSCs) and light-emitting diodes (PeLEDs).[4] Its hydrobromide salt (ABABr) has been successfully employed as an interfacial layer between the hole transport layer (e.g., NiOx) and the perovskite active layer.[5]

The bifunctional nature of the molecule plays a crucial role in this application. The carboxylic acid group can interact with the metal oxide layer, while the ammonium group forms hydrogen bonds with the halide perovskite, effectively passivating surface defects and suppressing detrimental redox reactions at the interface.[5] This leads to improved charge transport, enhanced film morphology, and significantly increased power conversion efficiency and operational stability of the devices.[5][6]

References

- 1. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Suppressing Nickel Oxide/Perovskite Interface Redox Reaction and Defects for Highly Performed and Stable Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzoic acid inhibits intrinsic ion migration for efficient and stable perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2-Aminoethyl)benzoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Aminoethyl)benzoic acid, a bifunctional molecule featuring both a primary amine and a carboxylic acid attached to a benzene ring, has emerged as a valuable building block in medicinal chemistry and materials science. Its unique structural characteristics offer versatile opportunities for chemical modification, making it a key intermediate in the synthesis of a wide array of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of 4-(2-Aminoethyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development.

Introduction

4-(2-Aminoethyl)benzoic acid, also known as 4-carboxyphenethylamine, is an organic compound with the chemical formula C₉H₁₁NO₂.[1] Its structure consists of a benzoic acid moiety substituted at the para position with a 2-aminoethyl group.[1] This arrangement of functional groups imparts both acidic and basic properties to the molecule, allowing it to participate in a variety of chemical reactions. It is widely utilized as a crucial intermediate in the synthesis of novel drug candidates, including enzyme inhibitors and receptor modulators, where the rigid benzoic acid core can enhance molecular recognition and stability.[2] Furthermore, its application extends to the development of polymers and as a linker in bioconjugation chemistry.[3]

Discovery and Historical Context

While the precise date and discoverer of 4-(2-Aminoethyl)benzoic acid are not prominently documented in readily available historical records, its conceptualization is rooted in the broader development of synthetic organic chemistry in the early 20th century. The parent molecule, benzoic acid, has a much longer history, having been discovered in the 16th century.[4][5] The synthesis of aminobenzoic acid derivatives gained significant attention as chemists explored the functionalization of aromatic rings to create compounds with novel properties. Early research likely focused on multi-step synthetic sequences starting from readily available aromatic compounds.

Plausible early synthetic strategies for 4-(2-Aminoethyl)benzoic acid could have involved classical organic reactions such as the Hofmann rearrangement, the Gabriel synthesis, or the reduction of a corresponding nitro compound. For instance, the Hofmann rearrangement of 4-(3-aminopropionyl)benzoic acid would yield the target molecule with one fewer carbon atom.[2][6] Alternatively, the Gabriel synthesis, a well-established method for preparing primary amines, could have been employed by reacting potassium phthalimide with a suitable 4-substituted benzoic acid derivative containing a leaving group on the ethyl side chain.[3][7][8] Another feasible historical route would be the reduction of 4-(2-nitrovinyl)benzoic acid, which could be prepared from 4-formylbenzoic acid.[9] The catalytic reduction of nitro groups to amines was a known transformation during this period.[10]

While a definitive "discovery paper" for 4-(2-Aminoethyl)benzoic acid has not been identified through extensive searches, its emergence as a commercially available and synthetically useful compound likely occurred as the demand for specialized chemical building blocks grew within the pharmaceutical and chemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-Aminoethyl)benzoic acid is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-aminoethyl)benzoic acid | [1][11] |

| CAS Number | 1199-69-5 | [1][11] |

| Molecular Formula | C₉H₁₁NO₂ | [1][11] |

| Molecular Weight | 165.19 g/mol | [11] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | >350 °C | [12][13] |

| Boiling Point (Predicted) | 330.9 ± 25.0 °C | [12] |

| Density (Predicted) | 1.193 ± 0.06 g/cm³ | [12] |

| Solubility | Soluble in water and polar organic solvents | [6] |

| pKa (Predicted) | 4.33 ± 0.10 (acidic), 9.97 ± 0.10 (basic) | [12] |

Modern Synthetic Methodologies

Several efficient methods for the synthesis of 4-(2-Aminoethyl)benzoic acid and its derivatives have been developed. These modern routes often offer improved yields, milder reaction conditions, and greater substrate scope compared to historical methods.

Reductive Amination of 4-Acetylbenzoic Acid

A common and direct route to 4-(2-Aminoethyl)benzoic acid involves the reductive amination of 4-acetylbenzoic acid. This method typically utilizes a reducing agent in the presence of an ammonia source.

Experimental Protocol:

-

Reaction Setup: In a suitable pressure vessel, dissolve 4-acetylbenzoic acid in methanol saturated with ammonia.

-

Catalyst Addition: Add a catalytic amount of Raney nickel to the solution.

-

Hydrogenation: Pressurize the vessel with hydrogen gas and heat the reaction mixture. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture, and carefully filter off the catalyst.

-

Isolation: Remove the solvent under reduced pressure to yield the crude product.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system.[14]

Borch Reductive Amination of p-Aminobenzoic Acid Derivatives

The Borch reductive amination is a versatile method for the synthesis of substituted amines.[7][15] For the synthesis of derivatives of 4-(2-Aminoethyl)benzoic acid, a suitable p-aminobenzoic acid derivative can be reacted with an aldehyde or ketone in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[15]

Experimental Protocol:

-

Imine Formation: Dissolve the p-aminobenzoic acid derivative and the desired aldehyde or ketone in a suitable solvent such as methanol. The pH is typically adjusted to a weakly acidic range (pH 5-6) to facilitate imine formation.

-

Reduction: Add sodium cyanoborohydride portion-wise to the reaction mixture. The reaction is stirred at room temperature until completion.

-

Work-up: Quench the reaction by adding a dilute acid. The solvent is then removed under reduced pressure.

-

Extraction: The product is extracted into an organic solvent, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The crude product is purified by column chromatography or recrystallization.[4]

Biological Significance and Applications

4-(2-Aminoethyl)benzoic acid and its derivatives have garnered significant interest in the field of drug discovery due to their diverse biological activities. The presence of both a primary amine and a carboxylic acid allows for the facile introduction of this scaffold into larger molecules, acting as a rigid spacer or a pharmacophoric element.

Derivatives of p-aminobenzoic acid (PABA), the parent structure lacking the ethyl group, are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[16] By extension, 4-(2-Aminoethyl)benzoic acid serves as a key precursor for the synthesis of novel therapeutic agents.[3] For instance, it is used as an intermediate in the preparation of compounds targeting neurological disorders.[3]

While specific signaling pathways directly modulated by 4-(2-Aminoethyl)benzoic acid itself are not extensively characterized, its derivatives have been designed to interact with various biological targets. The general strategy involves using the amino and carboxylic acid functionalities to append other pharmacophores that can bind to specific enzymes or receptors.

Conclusion

4-(2-Aminoethyl)benzoic acid is a versatile and valuable bifunctional molecule with a rich, albeit not fully documented, history intertwined with the advancement of synthetic organic chemistry. Its straightforward synthesis through modern methods, coupled with its adaptable chemical nature, has solidified its role as a key building block in the development of novel pharmaceuticals and functional materials. This technical guide has provided a comprehensive overview of its discovery, properties, and synthesis, offering a valuable resource for researchers and professionals in the field. Further exploration into the historical archives of chemistry may yet uncover the seminal work that first brought this important compound to light.

References

- 1. 4-(2-Aminoethyl)benzoic acid | C9H11NO2 | CID 506066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistwizards.com [chemistwizards.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Benzoesäure – Wikipedia [de.wikipedia.org]

- 5. Benzoesäure [chemie.de]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. 4-[(E)-2-Nitrovinyl]benzoic acid | C9H7NO4 | CID 7016907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 14. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to Potential Derivatives of 4-(2-Aminoethyl)benzoic Acid for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the therapeutic potential of derivatives of 4-(2-Aminoethyl)benzoic acid, a versatile scaffold for developing novel therapeutic agents. By modifying its core functional groups—the primary amine, the carboxylic acid, and the aromatic ring—researchers have successfully designed potent and selective modulators of various biological targets. This document provides a comprehensive overview of these derivatives, focusing on their synthesis, biological activity, and mechanisms of action.

Introduction to the 4-(2-Aminoethyl)benzoic Acid Scaffold

4-(2-Aminoethyl)benzoic acid is a bifunctional molecule featuring a phenethylamine moiety and a benzoic acid. This unique structure allows for systematic modifications to explore structure-activity relationships (SAR). The primary amino group can be readily derivatized to form amides, ureas, sulfonamides, and Schiff bases, while the carboxylic acid can be converted to esters and amides or replaced with bioisosteric groups like sulfonamides or tetrazoles. These modifications can significantly impact the compound's physicochemical properties, target affinity, and pharmacokinetic profile.

This guide focuses on three prominent classes of derivatives that have emerged from research: Very Late Antigen-4 (VLA-4) antagonists, soluble epoxide hydrolase (sEH) inhibitors, and carbonic anhydrase (CA) inhibitors.

Class 1: Benzoic Acid Derivatives as VLA-4 Antagonists

Very Late Antigen-4 (VLA-4), an integrin protein, plays a crucial role in cell adhesion and migration, making it a key target for treating inflammatory diseases.[1][2] Potent antagonists of VLA-4 have been developed from complex benzoic acid derivatives, demonstrating the scaffold's utility in designing anti-inflammatory agents.

Quantitative Data: VLA-4 Antagonist Activity

A series of benzoic acid derivatives incorporating a diphenylurea moiety has been shown to be highly potent VLA-4 antagonists. The lead compound from this series, 12l , exhibits sub-nanomolar inhibitory activity.

| Compound | Target | IC50 (nM) |

| 12l | VLA-4 | 0.51 |

Experimental Protocols

Synthesis of VLA-4 Antagonist (General Scheme)

A general synthetic approach to this class of compounds involves the coupling of a substituted aniline with a nitro-benzoyl chloride, followed by reduction of the nitro group, urea formation with a second aniline, and finally, coupling with a suitable carboxylic acid-containing fragment.

Biological Assay: VLA-4/VCAM-1 Adhesion Assay

The inhibitory activity of the compounds on VLA-4 is typically assessed using a cell-based adhesion assay. This assay measures the ability of the compounds to block the binding of VLA-4-expressing cells (e.g., Jurkat cells) to immobilized VCAM-1, the natural ligand for VLA-4. The concentration of the compound that inhibits 50% of cell adhesion is determined as the IC50 value.

Logical Workflow for VLA-4 Antagonist Development

Caption: Workflow for the development of benzoic acid-based VLA-4 antagonists.

VLA-4 Signaling Pathway in Inflammation

Caption: VLA-4 mediated leukocyte extravasation in inflammation.

Class 2: 4-Benzamidobenzoic Acid Hydrazide Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active diols.[3][4] Inhibition of sEH is a promising therapeutic strategy for hypertension and inflammatory diseases.[3] Derivatives of 4-aminobenzoic acid have been developed as potent sEH inhibitors.

Quantitative Data: sEH Inhibitory Activity

Two series of 4-benzamidobenzoic acid hydrazide derivatives were synthesized and evaluated for their ability to inhibit sEH. The butanoic acid analogues generally showed higher potency.

| Compound | Structure | % Inhibition of sEH |

| 5c | 4-chlorobenzamido benzoylhydrazinyl benzoic acid | 47% |

| 6c | 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid | 72% |

Experimental Protocols

Synthesis of 4-Benzamidobenzoic Acid Hydrazides [3]

-

Amide Formation: 4-aminobenzoic acid is reacted with a substituted benzoyl chloride in the presence of a base (e.g., Na2CO3) in an appropriate solvent like THF to yield the corresponding 4-benzamidobenzoic acid.[3]

-

Esterification: The carboxylic acid is esterified, for example, by refluxing in ethanol with a catalytic amount of sulfuric acid.

-

Hydrazinolysis: The resulting ester is treated with hydrazine hydrate in ethanol to form the hydrazide intermediate.[3]

-

Final Coupling: The hydrazide is reacted with an anhydride (e.g., succinic anhydride or phthalic anhydride) in a solvent like toluene to yield the final product.[3]

Biological Assay: sEH Inhibition Assay [3]

The inhibitory activity of the compounds against sEH is determined using a fluorescent-based assay. The assay measures the hydrolysis of a non-fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), by sEH to a fluorescent product. The reduction in fluorescence in the presence of the test compounds compared to a control indicates sEH inhibition.

Synthetic Workflow for sEH Inhibitors

Caption: Synthetic workflow for 4-benzamidobenzoic acid hydrazide sEH inhibitors.

sEH Signaling Pathway in Cardiovascular Disease

Caption: Role of sEH in the metabolism of EETs and cardiovascular effects.

Class 3: 4-(2-Aminoethyl)benzenesulfonamide Derivatives as Carbonic Anhydrase (CA) Inhibitors

Replacing the carboxylic acid group of 4-(2-Aminoethyl)benzoic acid with its sulfonamide bioisostere has led to the development of potent carbonic anhydrase (CA) inhibitors. CAs are a family of enzymes involved in pH regulation, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[5] In particular, tumor-associated isoforms like CA IX are targets for anticancer drug development.

Quantitative Data: Carbonic Anhydrase Inhibitory Activity

Dipeptide conjugates of 4-(2-aminoethyl)benzenesulfonamide have shown potent and selective inhibition of several human CA isoforms.

| Compound | Target Isoform | Ki (nM) |

| Dipeptide Conjugate 1 | hCA I | 78.4 |

| hCA II | 6.2 | |

| hCA IV | 89.5 | |

| hCA XII | 8.8 | |

| Dipeptide Conjugate 2 | hCA I | 95.2 |

| hCA II | 7.9 | |

| hCA IV | 112.4 | |

| hCA XII | 9.5 |

Experimental Protocols

Synthesis of Dipeptide-Sulfonamide Conjugates [5]

The synthesis involves the acylation of the amino group of 4-(2-aminoethyl)benzenesulfonamide with various dipeptides. This is typically achieved using benzotriazole-mediated coupling reactions, which are efficient methods for amide bond formation.

Biological Assay: Carbonic Anhydrase Inhibition Assay [5]

The inhibitory activity against different CA isoforms is determined by a stopped-flow CO2 hydration assay. This method measures the enzyme's ability to catalyze the hydration of CO2, and the inhibition constant (Ki) is calculated from the reduction in enzyme activity in the presence of the inhibitor.

Synthetic Workflow for CA Inhibitors

Caption: Synthesis of dipeptide-sulfonamide conjugates as CA inhibitors.

Carbonic Anhydrase IX (CA IX) Signaling in Cancer

Caption: Role of CA IX in tumor progression under hypoxic conditions.

Conclusion and Future Directions

The 4-(2-Aminoethyl)benzoic acid scaffold has proven to be a valuable starting point for the design of potent and selective inhibitors of diverse biological targets. The derivatives discussed in this guide highlight the potential for developing novel therapeutics for inflammatory diseases, cardiovascular conditions, and cancer. Future research could focus on further exploring the SAR of N-acylated and N-ureido derivatives of the core molecule, as well as investigating other bioisosteric replacements for the carboxylic acid and aromatic ring to fine-tune the pharmacological properties of these promising compounds.

References

- 1. VLA-4 - Wikipedia [en.wikipedia.org]

- 2. Activated integrin VLA-4 localizes to the lamellipodia and mediates T cell migration on VCAM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of 4-(2-Aminoethyl)benzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid is a hybrid molecule that combines the structural features of phenethylamine and benzoic acid. This unique arrangement, possessing both a primary amine and a carboxylic acid functional group, makes it a versatile building block in medicinal chemistry. Its structural similarity to endogenous neurotransmitters and its capacity for diverse chemical modifications have spurred research into its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the existing research on 4-(2-Aminoethyl)benzoic acid and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Synthesis of 4-(2-Aminoethyl)benzoic Acid and Its Derivatives

The synthesis of 4-(2-Aminoethyl)benzoic acid and its derivatives typically involves multi-step procedures. A common strategy for the parent compound involves the reduction of a nitro group to an amine or the conversion of a nitrile to an aminoethyl group on a benzoic acid backbone.

One documented method for the synthesis of a protected form of 4-(2-Aminoethyl)benzoic acid, specifically 4-(2-(Boc-amino)ethyl)benzoic acid, is outlined below. This procedure utilizes a di-tert-butyl dicarbonate protection of the amino group.

Experimental Protocol: Synthesis of 4-(2-(Boc-amino)ethyl)benzoic acid

Materials:

-

4-(2-Aminoethyl)benzoic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

1 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

10% Citric acid solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

Procedure:

-

4-(2-Aminoethyl)benzoic acid (1.0 eq) and di-tert-butyl dicarbonate (1.2 eq) are dissolved in 1 M aqueous NaOH solution.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

Following the reaction, ethyl acetate is added, followed by the addition of a 10% aqueous citric acid solution until a white solid precipitates.

-

The precipitate is collected by filtration.

-

The filtrate is extracted three times with ethyl acetate.

-

The combined organic layers are washed sequentially with water and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by flash chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent to yield the final product.

This protocol provides a general framework, and specific reaction conditions may be optimized for yield and purity.

Biological Activities and Therapeutic Potential

Research into the biological activities of 4-(2-Aminoethyl)benzoic acid and its derivatives has unveiled a range of therapeutic possibilities, primarily in the areas of antimicrobial, anticancer, and neurological disorders.

Antimicrobial Activity

While direct studies on the antimicrobial properties of 4-(2-Aminoethyl)benzoic acid are limited, extensive research has been conducted on structurally similar 4-aminobenzoic acid (PABA) derivatives. These studies provide valuable insights into the potential of the 4-(2-Aminoethyl)benzoic acid scaffold. For instance, Schiff bases derived from 4-aminobenzoic acid have demonstrated significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 15.62 µM.[1][2] These derivatives are also reported to have moderate antimycobacterial and potent broad-spectrum antifungal properties.[1][2]

The proposed mechanism for the antimicrobial action of some PABA analogs is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.

Anticancer Activity